molecular formula C6H9N5S B14908908 2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile

2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile

Katalognummer: B14908908
Molekulargewicht: 183.24 g/mol
InChI-Schlüssel: CVXMUBHBIDQDCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This structure imparts unique chemical and physical properties to the compound.

Analyse Chemischer Reaktionen

2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, sodium azide, and dicyandiamide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azide typically results in the formation of tetrazole derivatives .

Wirkmechanismus

The mechanism of action of 2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. Tetrazoles are often used as bioisosteres of carboxylic acids due to their similar pKa values . This allows the compound to mimic the biological activity of carboxylic acids, leading to various pharmacological effects. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions .

Vergleich Mit ähnlichen Verbindungen

2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile can be compared with other tetrazole derivatives, such as 1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles and 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique isopropyl group in this compound may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H9N5S

Molekulargewicht

183.24 g/mol

IUPAC-Name

2-(1-propan-2-yltetrazol-5-yl)sulfanylacetonitrile

InChI

InChI=1S/C6H9N5S/c1-5(2)11-6(8-9-10-11)12-4-3-7/h5H,4H2,1-2H3

InChI-Schlüssel

CVXMUBHBIDQDCB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=NN=N1)SCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.